
1-(4-Aminopyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopyrimidin-5-yl)ethanone is a chemical compound with the CAS Number: 1211538-70-3. Its molecular weight is 137.14 and its molecular formula is C6H7N3O .
Molecular Structure Analysis
The linear formula of 1-(4-Aminopyrimidin-5-yl)ethanone is C6H7N3O .Physical And Chemical Properties Analysis
1-(4-Aminopyrimidin-5-yl)ethanone is a solid substance. It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Diheteroaryl Thienothiophene Derivatives : Treatment of specific thienothiophene derivatives with dimethylformamide dimethyl acetal led to the formation of enaminone derivatives, which reacted with amino derivatives to yield bis-pyrimidine, among other derivatives (Mabkhot, Al-Majid, & Alamary, 2011).
Biological Evaluation
- Antimicrobial Activities : Synthesized compounds derived from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone showed excellent antimicrobial activities, highlighting the potential of similar structures for medicinal applications (Sherekar, Padole, & Kakade, 2022).
Antiviral Activity
- Antiviral Compounds Synthesis : The synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their evaluation for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities demonstrated the compound's utility in developing antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Drug Discovery and Development
- Process Development for Antifungal Agents : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involved the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, demonstrating the complex synthetic routes in drug development (Butters et al., 2001).
Molecular Docking and DNA Interaction
- Novel Schiff Base Ligand Synthesis : A study synthesized and characterized a Schiff base ligand derived from 2,6-diaminopyridine and its complexes, investigating their DNA interaction and docking studies to assess potential drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Aminopyrimidin-5-yl)ethanone are currently unknown. This compound is a derivative of pyrimidine, a basic structure found in many important biomolecules
Mode of Action
As a pyrimidine derivative, it may interact with various enzymes, receptors, or other proteins within the cell . The specific interactions and resulting changes depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . The specific pathways affected by this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 1-(4-Aminopyrimidin-5-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active. For instance, its stability is known to be optimal when stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
1-(4-aminopyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEANCHPYKIXONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyrimidin-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

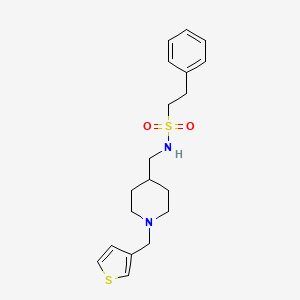
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)


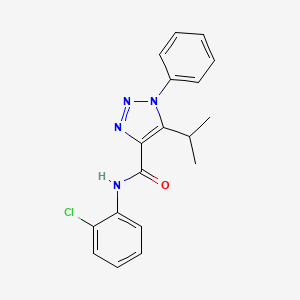
![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)
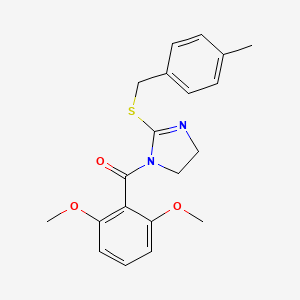
![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)
![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)
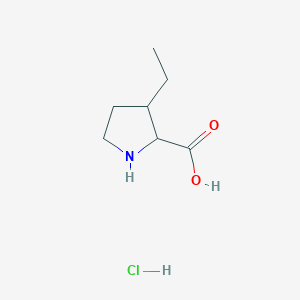
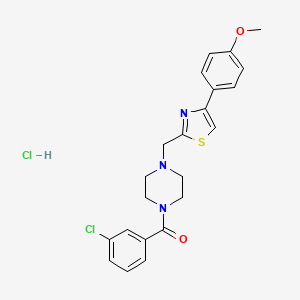
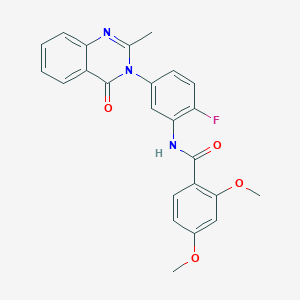

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)